molecular formula C9H5BrF3N3 B2747660 7-Bromo-2-(trifluoromethyl)quinazolin-4-amine CAS No. 2090488-22-3

7-Bromo-2-(trifluoromethyl)quinazolin-4-amine

Cat. No.: B2747660
CAS No.: 2090488-22-3
M. Wt: 292.059
InChI Key: SMYKTWDUGBUTAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-2-(trifluoromethyl)quinazolin-4-amine is a chemical compound with the molecular formula C9H5BrF3N3. It belongs to the quinazoline family, which is known for its diverse biological activities. This compound is characterized by the presence of a bromine atom at the 7th position and a trifluoromethyl group at the 2nd position on the quinazoline ring, along with an amine group at the 4th position .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-(trifluoromethyl)quinazolin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-5-bromobenzonitrile and trifluoroacetic acid.

    Cyclization Reaction: The starting materials undergo a cyclization reaction in the presence of a suitable catalyst to form the quinazoline ring.

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of specific catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-2-(trifluoromethyl)quinazolin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups at the 7th position .

Scientific Research Applications

7-Bromo-2-(trifluoromethyl)quinazolin-4-amine has several applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

7-bromo-2-(trifluoromethyl)quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF3N3/c10-4-1-2-5-6(3-4)15-8(9(11,12)13)16-7(5)14/h1-3H,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMYKTWDUGBUTAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)N=C(N=C2N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.